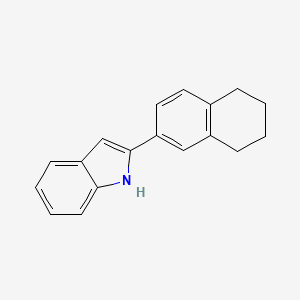
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole
Descripción general
Descripción
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole is a useful research compound. Its molecular formula is C18H17N and its molecular weight is 247.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole (CAS No. 101733-50-0) is an indole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
- Molecular Formula : C18H17N
- Molecular Weight : 247.34 g/mol
- Structural Characteristics : The compound contains a tetrahydronaphthalene moiety fused to an indole ring, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as a promising anticancer agent. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 3.5 | Induction of apoptosis |
| MCF-7 (Breast) | 4.2 | Cell cycle arrest |
| HeLa (Cervical) | 2.9 | Inhibition of proliferation |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, in A549 cells, the compound was shown to activate caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. In vitro assays reveal that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Anticancer Efficacy :
A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various indole derivatives, including this compound. The results indicated that modifications on the indole nitrogen significantly influenced cytotoxicity against different cancer cell lines. -
Antimicrobial Evaluation :
A research article in Pharmaceutical Biology assessed the antimicrobial activity of several indole derivatives against clinical isolates. The study found that this compound exhibited potent activity against MRSA strains with an MIC comparable to standard antibiotics.
Propiedades
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h3-4,7-12,19H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVRGOPIRFGDCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















